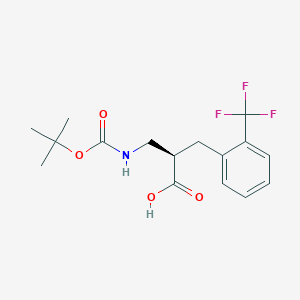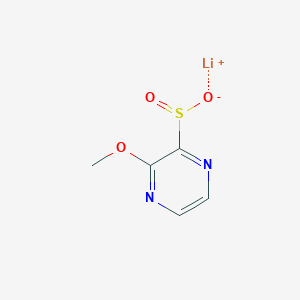
Lithium 3-methoxypyrazine-2-sulfinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium 3-methoxypyrazine-2-sulfinate is a compound that belongs to the class of organosulfur compounds It is characterized by the presence of a pyrazine ring substituted with a methoxy group and a sulfinate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium 3-methoxypyrazine-2-sulfinate typically involves the reaction of 3-methoxypyrazine with a sulfinate source. One common method is the reaction of 3-methoxypyrazine with lithium sulfinate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the temperature is maintained at around 0-5°C to ensure the stability of the reactants and products .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting parameters such as solvent choice, reaction time, and temperature. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions
Lithium 3-methoxypyrazine-2-sulfinate can undergo various types of chemical reactions, including:
Oxidation: The sulfinate group can be oxidized to form sulfonate derivatives.
Reduction: The compound can be reduced to form sulfide derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfonate derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.
Scientific Research Applications
Lithium 3-methoxypyrazine-2-sulfinate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organosulfur compounds.
Biology: It may be used in studies related to sulfur metabolism and its role in biological systems.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of lithium 3-methoxypyrazine-2-sulfinate involves its interaction with various molecular targets. The sulfinate group can act as a nucleophile, participating in various biochemical reactions. Additionally, the pyrazine ring can interact with enzymes and receptors, modulating their activity. The exact pathways and molecular targets may vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- Sodium 3-methoxypyrazine-2-sulfinate
- Potassium 3-methoxypyrazine-2-sulfinate
- 3-methoxypyrazine-2-sulfonate
Uniqueness
Lithium 3-methoxypyrazine-2-sulfinate is unique due to the presence of the lithium ion, which can impart different reactivity and properties compared to its sodium and potassium counterparts. The lithium ion can influence the solubility, stability, and reactivity of the compound, making it suitable for specific applications where other metal ions may not be as effective .
Properties
Molecular Formula |
C5H5LiN2O3S |
|---|---|
Molecular Weight |
180.1 g/mol |
IUPAC Name |
lithium;3-methoxypyrazine-2-sulfinate |
InChI |
InChI=1S/C5H6N2O3S.Li/c1-10-4-5(11(8)9)7-3-2-6-4;/h2-3H,1H3,(H,8,9);/q;+1/p-1 |
InChI Key |
QAJHFZNSKSTJCZ-UHFFFAOYSA-M |
Canonical SMILES |
[Li+].COC1=NC=CN=C1S(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


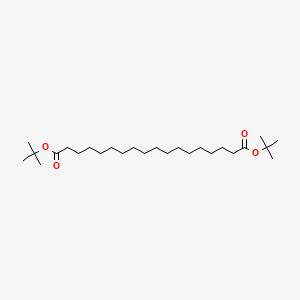



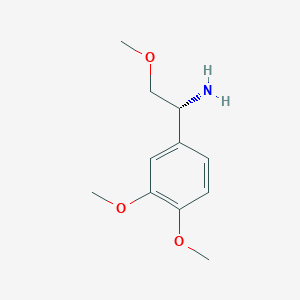
![1-Methyl-4-nitro-1H-benzo[d]imidazol-2-amine](/img/structure/B12958899.png)

![(R)-2-Chloro-4-((tetrahydro-2H-pyran-4-yl)amino)-6,7-dihydrothieno[3,2-d]pyrimidine 5-oxide](/img/structure/B12958915.png)
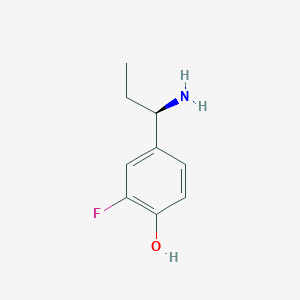
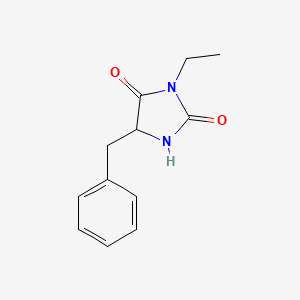
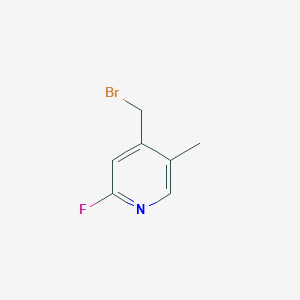

![1-(4-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone](/img/structure/B12958943.png)
